molecular formula C10H16BrN3O2 B12068642 Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate CAS No. 1427013-82-8

Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate

Cat. No.: B12068642
CAS No.: 1427013-82-8
M. Wt: 290.16 g/mol
InChI Key: YVHKDUWWIBMQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes:

  • Formation of the Pyrazole Ring:

      Starting Materials: Ethyl acetoacetate, hydrazine hydrate, and sec-butyl bromide.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.

  • Bromination:

      Reagent: Bromine or N-bromosuccinimide (NBS).

      Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to selectively brominate the desired position on the pyrazole ring.

  • Amination:

      Reagent: Ammonia or an amine source.

      Conditions: The amination step is conducted under basic conditions to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Coupling Reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of nitro-pyrazoles.

    Reduction: Formation of secondary amines or alcohols.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

    Biological Probes: Used in the design of probes for studying enzyme activity and protein interactions.

Industry:

    Agrochemicals: Intermediate in the synthesis of herbicides and pesticides.

    Materials Science: Component in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-iodo-1-sec-butyl-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-methyl-1-sec-butyl-pyrazole-3-carboxylate

Comparison:

  • Uniqueness: The bromo group in Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate provides unique reactivity compared to chloro or iodo analogs, making it more versatile in substitution reactions.
  • Reactivity: The presence of the sec-butyl group influences the steric and electronic properties, affecting the compound’s reactivity and interaction with other molecules.
  • Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound makes it particularly valuable in certain synthetic and medicinal chemistry contexts.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

CAS No.

1427013-82-8

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-butan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H16BrN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3

InChI Key

YVHKDUWWIBMQLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C(=O)OCC)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.